molecular formula C12H26 B3423766 2-Methylundecane CAS No. 31807-55-3

2-Methylundecane

Cat. No.: B3423766
CAS No.: 31807-55-3
M. Wt: 170.33 g/mol
InChI Key: GTJOHISYCKPIMT-UHFFFAOYSA-N
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Description

2-Methylundecane: is an organic compound with the chemical formula C12H26 . It is a colorless to light yellow liquid with a special odor. This compound is relatively stable at room temperature and has low solubility in water. It has a density of approximately 0.75 g/mL, a melting point of about -29°C, and a boiling point of around 205°C .

Mechanism of Action

. Despite extensive searches, specific information about the mechanism of action of 2-Methylundecane is not readily available. However, we can discuss some general aspects based on its chemical properties and general knowledge of similar compounds.

Pharmacokinetics

Based on its chemical structure, we can infer that it is likely to be lipophilic and could distribute widely in the body, particularly in fatty tissues

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, its volatility could increase with temperature, potentially affecting its distribution and action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylundecane can be synthesized through the reaction of undecane chloride with methyl magnesium chloride. The process involves mixing undecane chloride with diethyl ether and slowly adding methyl magnesium chloride at low temperature. After the reaction is complete, the resulting impurities are hydrolyzed and removed, followed by purification through solvent recovery to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production. The use of appropriate solvents and controlled reaction temperatures is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylundecane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Halogenation reactions using halogens like chlorine or bromine in the presence of light or heat.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound, although these reactions are less common due to the stability of the compound.

Major Products Formed:

    Substitution Reactions: Halogenated derivatives of this compound.

    Oxidation Reactions: Oxidation products such as alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and extent of oxidation.

Scientific Research Applications

2-Methylundecane has several applications in scientific research and industry:

Comparison with Similar Compounds

    Undecane: A straight-chain alkane with the formula C11H24. It is similar in structure but lacks the methyl group present in 2-methylundecane.

    2-Methylundecanal: An aldehyde derivative of this compound with the formula C12H24O.

Uniqueness of this compound: this compound’s unique structure, with a methyl group attached to the undecane chain, imparts distinct physical and chemical properties. Its stability, low solubility, and specific odor make it valuable in various industrial and research applications.

Properties

IUPAC Name

2-methylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-4-5-6-7-8-9-10-11-12(2)3/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJOHISYCKPIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873241
Record name 2-Methylundecane
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Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7045-71-8, 31807-55-3
Record name 2-Methylundecane
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Synthesis routes and methods I

Procedure details

24 g of helio fast blue HG (C.I. no. 74160), 6 g of a copolymer formed from 75% of lauryl methacrylate and 25% of isobutyl methacrylate with a molecular weight of 150 000, and 210 g of isododecane are mixed for 10 hours using a bead vibrating mill. 100 g of the dispersion obtained are diluted with 100 g of isododecane and reacted with vigorous stirring over a period of 30 minutes at 25° C. with a mixture of 4.5 g of isobutyl cyanoacrylate and 1.5 g of allyl cyanoacrylate. The dispersion was stirred for a further 2 hours at 25° C., then centrifuged and the isolated solid matter was washed with isododecane, centrifuged again and dried. 30 g of coated blue pigment are obtained.
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Synthesis routes and methods II

Procedure details

300.0 g Lial® 123 (isododecanol from Sasol) and 18.0 g trifluoromethanesulfonic acid (50% by weight in water) were introduced into a distillation apparatus and heated for 1.5 h to 240° C. The organic phase of the distillate obtained (171.9 g) was dried over sodium sulfate and the product was isolated by filtration). The product then contained 91.5% isododecene, 7.5% Lial® 123 and 1.0% didodecyl ether (GC analysis).
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Synthesis routes and methods III

Procedure details

436 g of the succinic acid ester prepared in this manner are dissolved in 1200 g of dichloroethane. 160 g of a macroporous styrene bead polymer crosslinked with 8 % of divinyl benzene (obtained by bead polymerisation of styrene and divinyl benzene in the presence of 60 % by weight of isododecane based on the sum total of monomers) are swollen in this solution over a period of 30 minutes at 60° C, 100 g of concentrated sulphuric acid are then added dropwise with stirring over a period of 3 hours. After stirring the reaction mixture for 20 hours at reflux temperature, the reaction product is separated off. The product is freed form adherent dichloroethane by suspending it in 10 % aqueous ammonia solution and azeotropic destillation as is described in Example 1. The polymer is then heated for 10 hours to 180° C with 40 % sodium hydroxide solution in an autoclave. After the sodium hydroxide has been washed out, 585 ml of a weakly basic anion exchanger are obtained with an acid binding capacity of 2,72 Val/1 for N/10 hydrochloric acid and a nitrogen content of 10,9 % in the dry material.
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Name
succinic acid ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylundecane
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2-Methylundecane
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2-Methylundecane
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2-Methylundecane
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2-Methylundecane
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2-Methylundecane
Customer
Q & A

A: [, , , ] Isododecane (also known as 2,2,4,6,6-Pentamethylheptane) has a molecular formula of C12H26 and a molecular weight of 170.34 g/mol.

A: [] Yes, Isododecane is an effective solvent for certain organogelators, like butane 1,2,3,4-tetracarboxamides. The rheological properties of the resulting gels are influenced by factors such as the organogelator's chemical structure, concentration, and applied shear forces.

A: [] While not a catalyst itself, Isododecane is frequently used as a solvent in reactions involving catalysts. For example, in a study exploring the catalytic conversion of prenol to isoprene, Isododecane demonstrated high selectivity for isoprene production when paired with a molybdenum complex catalyst (Molyvan L).

A: [] There is limited information available within these research papers regarding the use of computational chemistry and modeling techniques specifically for Isododecane.

A: [, , ] The branched structure of Isododecane contributes to its superior collecting ability in coal flotation compared to linear alkanes like dodecane. This difference arises from the higher contact angle and wetting heat Isododecane exhibits with coal, enhancing its ability to render the coal surface hydrophobic.

A: [, ] The provided research papers primarily discuss Isododecane as a solvent and do not delve into specific details regarding its stability under various conditions or formulation strategies for improved stability, solubility, or bioavailability.

A: [] The provided research papers do not delve into the pharmacokinetics or pharmacodynamics of Isododecane, as its primary applications discussed are in fields like coal flotation and as a solvent.

A: [] The provided research papers do not discuss in vitro or in vivo efficacy studies for Isododecane, as its application is primarily as a solvent and not as a therapeutic agent.

A: [] The concept of resistance and cross-resistance is not applicable to Isododecane within the context of these research papers, as it is primarily utilized as a solvent and not as a drug or therapeutic agent.

A: [] While one study mentions potential allergic contact cheilitis related to a lipstick containing Isododecane [], the research papers primarily focus on Isododecane's industrial applications. It's crucial to consult relevant safety data sheets for comprehensive toxicological information.

A: [] Drug delivery and targeting strategies are not discussed in these papers as Isododecane's primary focus is on its use in areas like coal flotation and as a solvent, not as a component of drug delivery systems.

A: [] No information is provided in these research papers concerning biomarkers or diagnostics related to Isododecane exposure or effects.

A: [, , ] Researchers utilize various analytical techniques to investigate Isododecane's interaction with coal. These methods include contact angle measurements, wetting heat analysis, and Infrared (IR) spectroscopy. These techniques help elucidate the extent of hydrophobicity imparted by Isododecane on the coal surface.

A: [] Isododecane is an effective solvent for Di-2-ethylhexyl phosphoric acid, commonly used in extraction processes.

A: [] These research papers do not specifically focus on the validation of analytical methods for quantifying or characterizing Isododecane.

A: [] Information on quality control and assurance procedures specific to Isododecane production and application is not provided in these research papers.

A: [] The research papers do not discuss the potential immunogenicity or immunological responses elicited by Isododecane.

ANone: The interaction of Isododecane with drug transporters is not addressed in the provided research papers.

ANone: These research papers do not provide information on whether Isododecane induces or inhibits drug-metabolizing enzymes.

ANone: Limited information is available on the biocompatibility and biodegradability of Isododecane within these research papers.

A: [] Yes, the research papers explore alternatives to Isododecane in various applications. For instance, in the development of surrogate mixtures for algal-based hydrotreated renewable diesel, researchers investigated alternatives like 2-methyloctane, 2-methylnonane, and isooctane to match the physical properties of the fuel.

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